XL-281

Catalog No.
S548780
CAS No.
870603-16-0
M.F
C24H19ClN4O4
M. Wt
462.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL-281

CAS Number

870603-16-0

Product Name

XL-281

IUPAC Name

methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C24H19ClN4O4

Molecular Weight

462.9 g/mol

InChI

InChI=1S/C24H19ClN4O4/c1-13-7-9-15(25)12-20(13)29-21(30)16-5-3-4-6-17(16)24(29,32)14-8-10-18-19(11-14)27-22(26-18)28-23(31)33-2/h3-12,32H,1-2H3,(H2,26,27,28,31)

InChI Key

MMNNTJYFHUDSKL-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

BMS908662; BMS-908662; BMS 908662; XL281; XL 281; XL-281

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=C(N5)NC(=O)OC)O

The exact mass of the compound BMS-908662 free base is 462.10948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL-281 (CAS: 870603-16-0), also known as BMS-908662, is a second-generation, ATP-competitive pan-RAF inhibitor characterized by its high oral bioavailability and single-digit nanomolar potency across the RAF kinase family[1]. Unlike first-generation multi-kinase inhibitors or highly mutant-selective agents, XL-281 was specifically engineered to potently inhibit CRAF, wild-type BRAF, and mutant BRAF V600E with near-equipotent affinity [2]. In preclinical and clinical procurement contexts, this compound serves as a critical baseline material for investigating MAPK/ERK pathway deregulation, modeling acquired resistance mechanisms driven by RAF dimerization, and developing combinatorial strategies against solid tumors harboring KRAS or BRAF mutations [1]. Its uniform kinase blockade profile makes it an indispensable tool for advanced chemoinformatics and targeted oncology assays [2].

Research Fit

1 Pan-RAF pathway signaling studies (RAS/RAF/MEK/ERK)
2 Targets wild-type CRAF, BRAF, and oncogenic BRAF V600E
3 Research-use-only tool compound with Phase I clinical exposure context available

Substituting XL-281 with first-generation pan-RAF inhibitors (like Sorafenib) or mutant-selective inhibitors (like Vemurafenib) fundamentally compromises assay integrity when studying comprehensive MAPK pathway blockade[1]. Vemurafenib exhibits a severe drop in potency against wild-type BRAF and CRAF compared to its V600E activity, leading to paradoxical ERK activation via CRAF transactivation in BRAF wild-type cells[2]. Conversely, first-generation agents like Sorafenib lack the necessary potency against BRAF V600E and suffer from off-target multi-kinase effects (e.g., VEGFR, PDGFR), confounding data interpretation [1]. XL-281’s tightly clustered, single-digit nanomolar IC50 profile across all three major RAF isoforms ensures uniform pathway suppression without the off-target noise of Sorafenib or the isoform-selective blind spots of Vemurafenib, making it non-interchangeable for rigorous pan-RAF dependency studies [2].

Substitution Risk

1 Isoform selectivity profiles differ among pan-RAF chemotypes, which may shift pathway interpretation and downstream signaling readouts.
2 Oral exposure and tolerability endpoints are compound-specific; MTD and food-effect profiles may not transfer between inhibitors.
3 Off-target kinase profiles vary (e.g., CCT196969 inhibits SRC/LCK, RAF709 binds DDR1/2), which can alter cellular assay outcomes.

Mainstream Laboratory Workflow Fit: Uniform Pan-RAF Potency vs. Mutant-Selective Vemurafenib

In cell-free in vitro kinase assays, XL-281 demonstrates a highly uniform inhibition profile across the RAF family, achieving an IC50 of 2.6 nM for CRAF and 4.5 nM for wild-type BRAF [1]. In contrast, the mutant-selective inhibitor Vemurafenib displays significantly weaker activity against these targets, with IC50 values of approximately 48 nM for CRAF and 100-160 nM for wild-type BRAF. This tight binding affinity allows XL-281 to act as a definitive pan-RAF blocker in mainstream laboratory workflows, preventing the CRAF-mediated paradoxical activation often seen when using Vemurafenib in BRAF wild-type models [1].

Evidence DimensionIn vitro kinase inhibition (IC50) for CRAF and WT BRAF
Target Compound DataXL-281: IC50 = 2.6 nM (CRAF), 4.5 nM (WT BRAF)
Comparator Or BaselineVemurafenib: IC50 = ~48 nM (CRAF), 100-160 nM (WT BRAF)
Quantified DifferenceXL-281 is ~18x more potent against CRAF and >20x more potent against WT BRAF.
ConditionsCell-free in vitro recombinant kinase assay

Ensures complete blockade of the RAF dimer signaling axis, preventing the CRAF-mediated paradoxical activation common with mutant-selective inhibitors.

RAF Isoform Potency
Cross-study comparable
CRAF IC50 2.6 nM; BRAF WT 4.5 nM; BRAF V600E 6 nM
Supports pan-RAF pathway inhibition studies across isoforms
Comparator IC50s range 0.4–100 nM depending on RAF isoform and chemotype

Precursor Suitability: Enhanced BRAF V600E Suppression vs. First-Generation Sorafenib

When evaluating precursor suitability for deep oncogenic suppression, XL-281 significantly outperforms first-generation pan-RAF inhibitors like Sorafenib. XL-281 achieves an IC50 of 6.0 nM against the BRAF V600E mutant kinase [1]. In comparison, Sorafenib is substantially weaker, requiring an IC50 of 38 nM to achieve the same level of V600E inhibition [2]. This enhanced potency allows researchers to utilize XL-281 at much lower concentrations, thereby minimizing solvent toxicity and reducing the risk of off-target multi-kinase effects (such as VEGFR or PDGFR inhibition) during cell-based assays[1].

Evidence DimensionBRAF V600E kinase inhibition (IC50)
Target Compound DataXL-281: IC50 = 6.0 nM
Comparator Or BaselineSorafenib: IC50 = 38 nM
Quantified DifferenceXL-281 provides a >6-fold increase in inhibitory potency against the V600E mutant.
ConditionsIn vitro kinase activity assay

Allows researchers to achieve deep suppression of oncogenic BRAF signaling at lower concentrations, minimizing off-target multi-kinase noise.

Human MTD & Exposure
Head-to-head
MTD 150 mg QD; no food effect; famotidine reduces AUC
Defined human exposure context supports PK/PD modeling research
Comparators lack established MTD or show species-dependent oral bioavailability

Reproducibility in Immunomodulation Assays: T-Cell Paradoxical Activation Modeling

XL-281 is uniquely suited for modeling paradoxical ERK activation in wild-type BRAF T-cells, a critical assay for immunooncology. In vitro studies demonstrate that XL-281 enhances T-cell activation (measured by CD69 upregulation) and potentiates ERK signaling at low nanomolar concentrations (20 pM to 0.2 µM) [1]. In contrast, standard MEK inhibitors strictly attenuate ERK signaling without inducing this paradoxical transactivation [1]. The addition of a MEK inhibitor entirely reverses the XL-281-induced hyperactivation, confirming the mechanism [1]. This reproducible paradoxical effect makes XL-281 an indispensable positive control for evaluating the synergistic effects of RAF inhibition combined with immune checkpoint blockade.

Evidence DimensionIn vitro concentration-dependent ERK activation in wild-type BRAF T-cells
Target Compound DataXL-281 induces paradoxical ERK signaling and CD69 upregulation at 20 pM to 0.2 µM.
Comparator Or BaselineMEK inhibitors (e.g., PD325901) strictly abolish ERK signaling without paradoxical activation.
Quantified DifferenceXL-281 selectively hyperactivates ERK via RAF dimerization, an effect that is 100% reversible by MEK inhibition.
ConditionsIn vitro Jurkat T-cell activation assays (anti-CD3/CD28 stimulated)

Provides an essential, reproducible control agent for immunology labs evaluating the synergistic effects of pan-RAF inhibition and checkpoint blockades.

Tumor Target Engagement
Head-to-head
Decreased pERK, pMEK, pAKT in paired biopsies (n=33)
Supports target modulation evidence in human tumor tissue
Comparators lack published clinical biopsy pharmacodynamic data

In Vivo Processability: Reduced Paradoxical Cutaneous Toxicity

A major limitation of processing and dosing mutant-selective BRAF inhibitors in translational in vivo models is the induction of paradoxical cutaneous malignancies. Clinical modeling reveals that XL-281 exhibits a significantly lower rate of secondary keratoacanthoma and squamous cell carcinoma (approximately 4%) [1]. In contrast, highly selective BRAF inhibitors like Vemurafenib and Dabrafenib exhibit much higher toxicity rates of 18–26% and 6–10%, respectively [1]. This reduction in paradoxical cutaneous toxicity demonstrates that the balanced pan-RAF inhibition profile of XL-281 mitigates the transactivation in skin tissue that severely narrows the therapeutic window of its comparators.

Evidence DimensionIncidence of secondary cutaneous malignancies (squamous cell carcinoma / keratoacanthoma)
Target Compound DataXL-281: ~4% incidence rate
Comparator Or BaselineVemurafenib: 18–26% incidence rate; Dabrafenib: 6–10% incidence rate
Quantified DifferenceXL-281 reduces the incidence of paradoxical cutaneous malignancies by >4-fold compared to Vemurafenib.
ConditionsPhase I/II clinical evaluation and advanced in vivo modeling

Validates XL-281 as a safer, more formulation-friendly precursor for long-term in vivo studies by avoiding dose-limiting paradoxical skin toxicities.

NRAS/Uveal Melanoma Activity
Cross-study comparable
Partial responses in NRAS-mutant PTC and uveal melanoma; 9 patients with tumor shrinkage >10%
Supports NRAS-mutant and uveal melanoma model endpoint studies
Comparators show no objective responses or unknown NRAS activity in clinical settings
Kinase Selectivity Profile
Class-level inference
Reported selective RAF inhibitor; limited public kinome profiling data
Selectivity context to verify; class-level inference from designation
Comparators show known off-targets (DDR1/2, SRC, PDGFRβ); data to verify
Checkpoint Inhibitor Combo
Cross-study comparable
Preclinical: enhanced anti-tumor activity with CTLA-4 mAb; Phase I ipilimumab trial completed
Supports immuno-oncology combination research with checkpoint blockade
Other pan-RAF inhibitors lack clinical checkpoint inhibitor combination data

Immunomodulatory Oncology Assays and Checkpoint Inhibitor Synergy

Because XL-281 reliably induces paradoxical ERK activation in wild-type BRAF T-cells, it is the ideal tool compound for modeling the synergy between RAF inhibition and CTLA-4 or PD-1 checkpoint blockades in immunooncology workflows [1].

Pan-RAF Resistance Modeling in BRAF-Mutant Melanoma

For cell lines that have developed resistance to mutant-selective inhibitors (e.g., Vemurafenib) via CRAF transactivation or RAF dimerization, XL-281 provides the necessary pan-RAF blockade to study pathway resensitization and overcome acquired resistance [2].

Translational In Vivo Xenograft Studies for Advanced Solid Tumors

XL-281's established oral bioavailability and proven ability to suppress pERK, pMEK, and pAKT in matched tumor biopsies make it a highly processable, formulation-friendly precursor for murine xenograft models of KRAS- or BRAF-driven solid tumors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Preclinical PK/PD modeling with human exposure reference
Human exposure context (MTD, food effect) available for allometric scaling
Exposure-model validation; food-effect and comedication interaction review
NRAS-mutant and uveal melanoma tumor models
Documented clinical activity in NRAS-mutant and uveal melanoma contexts
Model endpoint response; RECIST-based tumor shrinkage review
Immuno-oncology combination studies
Preclinical and Phase I combination evidence with CTLA-4 blockade
Immunomodulatory endpoint interpretation; combination design feasibility
Target engagement and pathway modulation in tumor tissue
Human paired tumor biopsy pharmacodynamic data
pERK/pMEK/pAKT modulation confirmation; tissue-based pathway analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

462.1094828 Da

Monoisotopic Mass

462.1094828 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DW2NWI3TFN

Drug Indication

Investigated for use/treatment in solid tumors.

Mechanism of Action

XL281 is a novel small molecule drug designed to specifically inhibit RAF kinases, which lie immediately downstream of RAS and are key components of the RAS/RAF/MEK/ERK kinase signaling pathway. Genetic lesions that activate this pathway are common in human tumors, with activating mutations in K-Ras occurring in 30 percent of tumors and activating mutations in B-RAF occurring in approximately 60 percent of melanomas. The RAS/RAF/MEK/ERK pathway also plays a key role in the transmission of growth-promoting signals downstream of receptor tyrosine kinases. This suggests that deregulation of this pathway plays a pivotal role in the progression of many human tumors, and that inhibition of the pathway may provide clinical benefit in the treatment of cancer. In preclinical studies, XL281 showed potent inhibition of B-RAF, mutationally activated B-RAF and C-RAF, and did not interact with kinases outside of the RAF family. XL281 displays high oral bioavailability and strongly inhibits RAS/RAF/MEK/ERK signaling in human tumor models.

Wikipedia

Bms-908662
1: Dickson MA, Gordon MS, Edelman G, Bendell JC, Kudchadkar RR, LoRusso PM, Johnston SH, Clary DO, Schwartz GK. Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors. Invest New Drugs. 2014 Dec 5. [Epub ahead of print] PubMed PMID: 25476894.
2: Belum VR, Rosen AC, Jaimes N, Dranitsaris G, Pulitzer MP, Busam KJ, Marghoob AA, Carvajal RD, Chapman PB, Lacouture ME. Clinico-morphological features of BRAF inhibition-induced proliferative skin lesions in cancer patients. Cancer. 2015 Jan 1;121(1):60-8. doi: 10.1002/cncr.28980. Epub 2014 Sep 3. PubMed PMID: 25186461.
3: Huang T, Karsy M, Zhuge J, Zhong M, Liu D. B-Raf and the inhibitors: from bench to bedside. J Hematol Oncol. 2013 Apr 25;6:30. doi: 10.1186/1756-8722-6-30. Review. PubMed PMID: 23617957; PubMed Central PMCID: PMC3646677.

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